molecular formula C15H20N2O2 B2917431 N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 1329483-13-7

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide

Cat. No.: B2917431
CAS No.: 1329483-13-7
M. Wt: 260.337
InChI Key: BNABQAYPVPKVHK-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with oxan-4-yl derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the oxane ring or the tetrahydroisoquinoline moiety has been modified .

Scientific Research Applications

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
  • N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
  • N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide

Uniqueness

N-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-(oxan-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(16-14-6-9-19-10-7-14)17-8-5-12-3-1-2-4-13(12)11-17/h1-4,14H,5-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNABQAYPVPKVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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